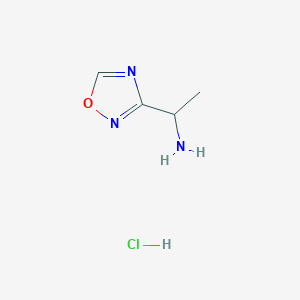

1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride

Overview

Description

“1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their potential as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride”, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These compounds possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Scientific Research Applications

1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride: Scientific Research Applications:

Antibacterial and Antifungal Properties

Oxadiazole derivatives have been found to exhibit significant antibacterial and antifungal activities. They can be compared to reference drugs like amoxicillin for antibacterial properties and fluconazole for antifungal properties .

Anticancer Activity

These compounds have shown potential in anticancer treatments. They inhibit the ATPase activity of gyrase, which is crucial in DNA supercoiling and can impact cell physiology and division .

Analgesic and Anti-inflammatory

Oxadiazoles are known to possess analgesic and anti-inflammatory properties, making them valuable in pain management and treatment of inflammatory conditions .

Anticonvulsant Effects

The presence of the oxadiazole moiety can contribute to anticonvulsant effects, which are beneficial in the treatment of epilepsy and other seizure disorders .

Agricultural Applications

In agriculture, 1,2,4-oxadiazole derivatives are used to develop chemical pesticides due to their broad spectrum of biological activities that help combat plant diseases .

Antimicrobial Agents

Recent studies have synthesized new series of oxadiazole derivatives that act as antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria as well as fungi .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole nucleus have been found to interact with amino acid residues of certain targets .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can undergo several reactions such as photochemical, thermal, electrophilic, and nucleophilic substitutions .

Biochemical Pathways

It’s known that inhibiting the atpase activity of certain enzymes can block the introduction of negative supercoils in dna and trap the chromosome in a positively supercoiled state, which may have a downstream impact on cell physiology and division .

Result of Action

It’s known that certain compounds with a similar 1,2,4-oxadiazole nucleus can exhibit various biological activities .

properties

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3(5)4-6-2-8-7-4;/h2-3H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQSPXBBCLKUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)

![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)

![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1429897.png)